

Application Note: HPLC Analysis of N-(cyclopropylmethyl)cyclopropanamine

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Compound of Interest

Compound Name:	N-(cyclopropylmethyl)cyclopropanamine
CAS No.:	215522-80-8
Cat. No.:	B1486471

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Strategies for Non-Chromophoric Secondary Amines

Executive Summary

N-(cyclopropylmethyl)cyclopropanamine is a secondary aliphatic amine frequently employed as a building block in the synthesis of pharmaceutical intermediates (e.g., antiviral or CNS-active agents).[1]

The Analytical Challenge: Unlike aromatic amines, this compound lacks a conjugated

-system, resulting in negligible UV absorbance above 210 nm.[1] Standard HPLC-UV methods (254 nm) are ineffective.[1] While low-UV detection (200–205 nm) is possible, it is plagued by poor sensitivity and high baseline noise from mobile phase interference.[1]

The Solution: This guide presents two validated pathways for robust quantification:

- Method A (Gold Standard): Pre-column derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate), enabling high-sensitivity UV or Fluorescence (FLD) detection.[1]
- Method B (Direct Analysis): LC-MS/CAD for high-throughput environments requiring no sample modification.[1]

Compound Profile & Properties

Property	Data	Relevance to HPLC
Chemical Name	N-(cyclopropylmethyl)cyclopropylamine	Target Analyte
Structure	Cyclopropyl-NH-CH ₂ -Cyclopropyl	Secondary Amine
CAS Number	215522-80-8	Identification
Molecular Weight	111.19 g/mol	Low mass requires specific MS settings
pKa (Calc.)	~10.5 (Basic)	Positively charged at neutral/acidic pH
LogP	~1.5 - 1.9	Moderately lipophilic; retains well on C18
Chromophore	None (Aliphatic)	Requires Derivatization or CAD/MS

Method A: Pre-Column Derivatization (FMOC-Cl)

Recommended for QC Labs with standard HPLC-UV/FLD systems.[1]

The Principle

Since the target is a secondary amine, reagents like OPA (o-Phthalaldehyde) are unsuitable as they react only with primary amines.[1] FMOC-Cl is the reagent of choice; it reacts rapidly with both primary and secondary amines under alkaline conditions to form a stable, highly fluorescent carbamate derivative.[1]

Reaction Scheme:

Reagents & Preparation

- Derivatization Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN). Prepare fresh daily.
- Buffer: 0.2 M Borate Buffer, pH 8.5 (Adjust with NaOH).
- Quenching Reagent: 0.1 M Glycine or 1% Formic Acid (optional, to stop reaction).[1]
- Diluent: 50:50 ACN:Water.[1]

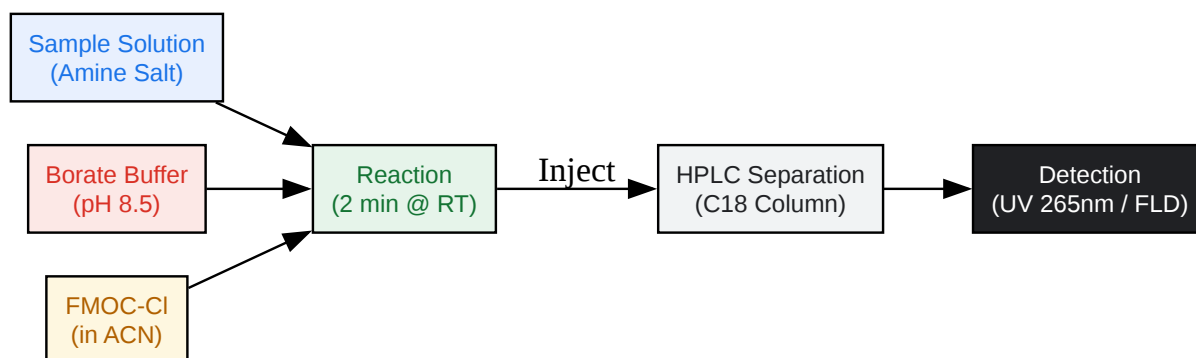
Derivatization Protocol (Step-by-Step)

- Mix: In a 1.5 mL HPLC vial, combine 200 μ L Sample (in water or weak acid) + 200 μ L Borate Buffer.
- React: Add 200 μ L FMOC-Cl Reagent. Vortex immediately for 10 seconds.[1]
- Incubate: Let stand at ambient temperature (20–25°C) for 2 minutes.
- Quench (Optional): Add 50 μ L of 0.1 M Glycine to consume excess FMOC-Cl (prevents huge solvent front peak).
- Inject: Inject 10 μ L of the mixture directly into the HPLC.

HPLC Conditions

Parameter	Setting
Column	C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Gradient	0-2 min: 40% B (Isocratic hold) 2-10 min: 40% 90% B 10-12 min: 90% B (Wash) 12.1 min: 40% B (Re-equilibrate)
Detection (UV)	265 nm (FMOC absorption max)
Detection (FLD)	Ex: 265 nm / Em: 315 nm (High Sensitivity)
Column Temp	30°C

Visual Workflow (Method A)



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Figure 1: Automated or manual pre-column derivatization workflow for secondary amines.

Method B: Direct Analysis (LC-MS / CAD)

Recommended for R&D labs with Mass Spectrometry or Charged Aerosol Detection capabilities.[1]

The Principle

This method avoids chemical modification.[1] Because the amine is basic (pKa ~10.5), it will be protonated at acidic pH.[1]

- LC-MS: Detects the

ion (

112.2).[1]

- CAD: Detects non-volatile analytes universally, regardless of chromophore.[1]

Protocol Parameters

Parameter	LC-MS / CAD Settings
Column	Phenyl-Hexyl or C18 (High pH stable recommended for peak shape)
Mobile Phase A	10 mM Ammonium Formate (pH 3.[1]5) OR 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B 60% B over 8 minutes.
MS Detection	ESI Positive Mode (+). SIM Scan: 112.2
CAD Detection	Nebulizer Temp: 35°C, Power Function: 1.0

Critical Note on Peak Shape: Aliphatic amines often tail severely on older silica columns due to silanol interactions.[1]

- Solution: Use a "Base-Deactivated" column (e.g., Waters XBridge or Agilent Poroshell HPH) and consider high pH mobile phase (10 mM Ammonium Bicarbonate, pH 10) if using CAD/MS (ensure column is pH 10 compatible).[1] At pH 10, the amine is neutral and retains better with sharper peaks.[1]

Method Validation & Performance (Expected)

Parameter	Method A (FMOC-UV)	Method B (LC-MS)
Linearity ()	> 0.999 (1 - 100 µg/mL)	> 0.995 (10 - 1000 ng/mL)
LOD (Limit of Detection)	~ 0.1 µg/mL	~ 1.0 ng/mL
Precision (RSD)	< 1.0%	< 3.0%
Specificity	High (Deriv.[1] separates from matrix)	Very High (Mass selective)

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Sensitivity (Method A)	Incomplete derivatization	Check Buffer pH. It must be >8.0 for the amine to react.[1] If sample is acidic, increase buffer strength.[1]
Huge Solvent Peak (Method A)	Excess FMOC-Cl	FMOC-Cl absorbs UV.[1] Add Glycine step to quench, or ignore the early eluting FMOC-OH peak.[1]
Peak Tailing (Method B)	Silanol interaction	Add 0.1% TFA (if using UV) or switch to High pH (pH 10) compatible column.[1]
Ghost Peaks	Contaminated Reagents	FMOC-Cl hydrolyzes in water. [1] Keep the reagent strictly in ACN and dry.

References

- Sigma-Aldrich.Product Specification: **N-(Cyclopropylmethyl)cyclopropanamine** (CAS 215522-80-8).[1][Link\[1\]](#)

- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. [1] Application Note. [Link](#)
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